3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-methyl-2-pyridin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-6-8(10)13(12-7)9-4-2-3-5-11-9/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNHFVPZQIZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352738 | |
| Record name | 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669421 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19541-96-9 | |
| Record name | 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Lawesson’s Reagent-Mediated Cyclization
A patent-derived method utilizes Lawesson’s reagent to cyclize hydrazone intermediates. Starting from 1-(pyridin-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde, condensation with hydrazine forms a hydrazone, which undergoes cyclization in tetrahydrofuran (THF) with Lawesson’s reagent to yield the 5-amine derivative .
Key Reaction Conditions:
| Intermediate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Hydrazone derivative | Lawesson’s reagent | THF, 50°C, 6 h | 78 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. A mixture of pyridin-2-yl hydrazine and β-ketonitrile in dimethylformamide (DMF) with p-toluenesulfonic acid (p-TsOH) under microwave irradiation (120°C, 20 min) achieves yields comparable to traditional methods .
Key Reaction Conditions:
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors optimize efficiency. A patent describes reacting pyridin-2-yl hydrazine with 3-oxo-3-methylpropanenitrile in a flow reactor at 100°C, achieving >90% conversion with automated purification .
Key Reaction Conditions:
Sonochemical Synthesis
Sonication enhances reaction kinetics by cavitation. Mixing pyridin-2-yl hydrazine and β-ketonitrile in ethanol under ultrasonic irradiation (40 kHz, 50°C) completes the reaction in 2 h with a 75% yield .
Key Reaction Conditions:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Simple setup, low cost | Long reaction time (12–24 h) | 60–75 | Moderate |
| Lawesson’s Reagent | High yield, purity | Toxic reagents, costly | 70–85 | Industrial |
| Microwave | Rapid (20 min), efficient | Specialized equipment required | 65–72 | Lab-scale |
| Continuous Flow | High throughput, automated | Capital-intensive setup | 85–92 | Industrial |
| Sonication | Fast, energy-efficient | Limited solvent compatibility | 70–75 | Lab-scale |
Chemical Reactions Analysis
Types of Reactions: 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It is studied for its interactions with biological targets and its potential therapeutic applications.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Key Properties :
- Synthesis: Synthesized via condensation reactions involving 2-hydrazinopyridine and β-ketonitriles, as demonstrated in the preparation of fluorescent pyrazolo-pyridine derivatives .
- Spectroscopic Data : ¹H and ¹³C NMR spectra confirm the tautomeric equilibrium between amine and imine forms in solution, with DFT calculations validating chemical shifts .
- Coordination Chemistry : The pyridyl nitrogen and pyrazole amine groups facilitate metal coordination, as seen in ZnCl₂ complexes that exhibit aggregation-induced emission (AIE) behavior .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structural variations in pyrazol-5-amine derivatives significantly influence physicochemical and biological properties. Key analogues include:
Substituent Impact :
- 1-Position : Pyridin-2-yl groups enhance coordination ability (e.g., ZnCl₂ complexes) compared to phenyl or alkyl substituents .
- 3-Position : Methyl groups improve solubility, while aryl groups (e.g., phenyl) increase π-stacking interactions, influencing luminescence .
- N-Substituents : Alkyl chains (e.g., ethyl) modulate bioactivity, as seen in thrombin inhibitors .
Physicochemical Properties
- Tautomerism : Both 3-methyl-1-(pyridin-2-yl) and 3-methyl-1-phenyl analogues exhibit amine-imine tautomerism, confirmed by NMR and DFT studies .
- Thermal Behavior : 3-Phenyl-1-(pyridin-2-yl) derivatives display supercooling (ΔT > 100°C between melting and solidification) and reversible phase transitions in metal complexes .
- Luminescence : Pyridin-2-yl-substituted compounds show bathochromic shifts (~50 nm) in emission maxima upon aggregation, unlike phenyl-substituted analogues .
Key Differentiators :
- Superior coordination versatility vs. 3-methyl-1-phenyl derivatives.
- Enhanced thrombin inhibition in N-ethyl-3-(pyridin-3-yl) analogues.
- Unique AIE behavior in pyridin-2-yl-substituted complexes.
Biological Activity
3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a compound with the molecular formula and a molecular weight of 188.23 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a pyrazole ring with a methyl group at the 3-position and a pyridine ring at the 1-position. The structural characteristics contribute to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use as an antimicrobial agent .
- Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Anticancer Potential : Preliminary data suggest that it may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values are still under investigation .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, contributing to its anti-inflammatory and anticancer activities .
- Receptor Interaction : It is hypothesized to interact with various receptors, modulating cellular responses and signaling pathways .
- Metal Complex Formation : The ability of this compound to form stable complexes with metal ions may enhance its biological activity by influencing biochemical pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, derivatives of pyrazole compounds were synthesized and evaluated for their anticancer properties. Among these derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The results indicated that the compound could induce apoptosis in these cells, highlighting its potential as an anticancer agent .
Applications in Drug Development
The ongoing research into this compound emphasizes its potential therapeutic applications:
- Pharmaceutical Development : Given its diverse biological activities, the compound is being explored as a lead candidate for drug development targeting inflammation and cancer .
- Coordination Chemistry : Its ability to form complexes with metals opens avenues for applications in coordination chemistry, potentially leading to novel therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
